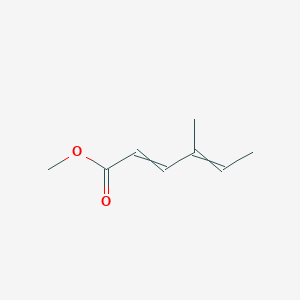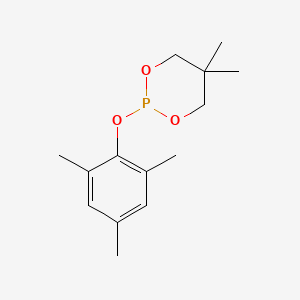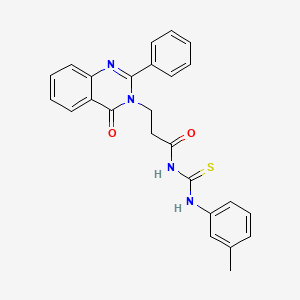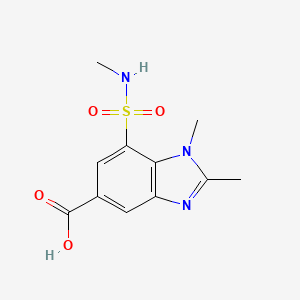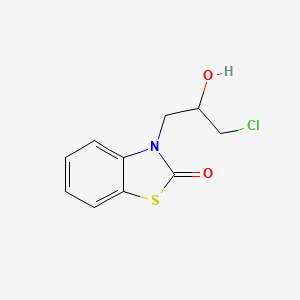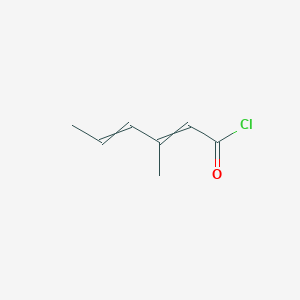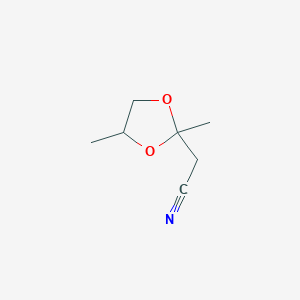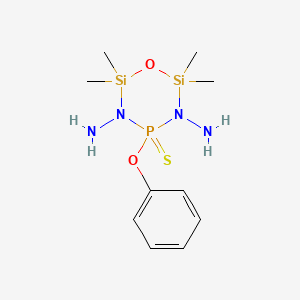
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine is a complex organophosphorus compound. Compounds of this nature often exhibit unique chemical properties due to the presence of multiple functional groups, including oxadiazaphosphadisilinane and sulfanylidene groups. These compounds are of interest in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, followed by the introduction of the phenoxy and sulfanylidene groups under controlled conditions. Common reagents used in these reactions include organophosphorus reagents, silanes, and phenol derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the phenoxy moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential biological activity. This may include studies on their effects on enzymes, cellular pathways, and potential therapeutic applications.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings. Their unique chemical properties can impart desirable characteristics to these materials, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, which can modulate biological pathways or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organophosphorus compounds with oxadiazaphosphadisilinane and sulfanylidene groups. Examples include:
- 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane
- 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
66700-45-6 |
|---|---|
Molekularformel |
C10H21N4O2PSSi2 |
Molekulargewicht |
348.51 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4λ5,2,6-oxadiazaphosphadisilinane-3,5-diamine |
InChI |
InChI=1S/C10H21N4O2PSSi2/c1-19(2)13(11)17(18,14(12)20(3,4)16-19)15-10-8-6-5-7-9-10/h5-9H,11-12H2,1-4H3 |
InChI-Schlüssel |
GBVUAAMCADLZQH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(N(P(=S)(N([Si](O1)(C)C)N)OC2=CC=CC=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


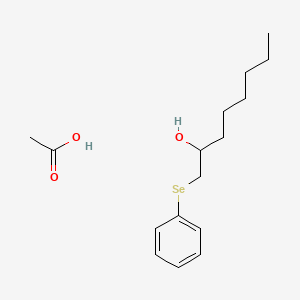
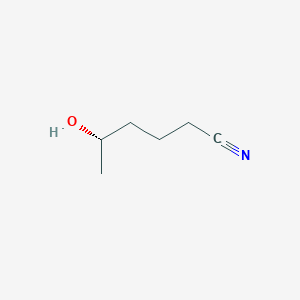
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

